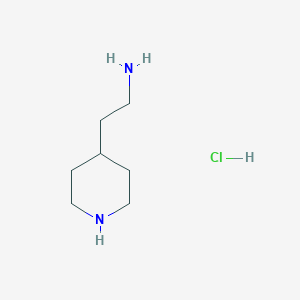
2-(Piperidin-4-yl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-4-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its versatile chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)ethanamine hydrochloride typically involves the reaction of piperidine with ethylene oxide or ethylene chlorohydrin under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow technology also enhances safety and reduces waste generation.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of 2-(Piperidin-4-yl)ethanamine.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(Piperidin-4-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of neurotransmitter systems and receptor binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways involved depend on the specific application and target receptor.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-4-yl)ethanol
- 2-(Piperidin-4-yl)acetic acid
- 2-(Piperidin-4-yl)acetamide
Uniqueness
2-(Piperidin-4-yl)ethanamine hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in chemical reactions and applications in various fields of research and industry further distinguishes it from other similar compounds.
Properties
Molecular Formula |
C7H17ClN2 |
|---|---|
Molecular Weight |
164.67 g/mol |
IUPAC Name |
2-piperidin-4-ylethanamine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c8-4-1-7-2-5-9-6-3-7;/h7,9H,1-6,8H2;1H |
InChI Key |
VOUAVKURFNTQRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


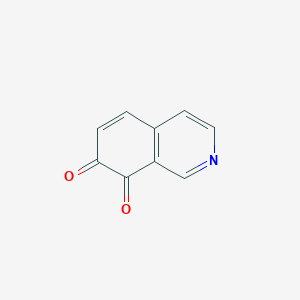
![3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11919816.png)


![(1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol](/img/structure/B11919832.png)
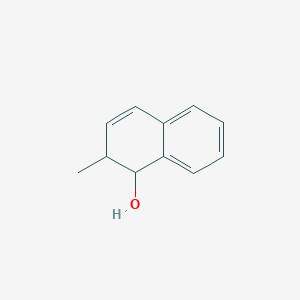
![(1H-Pyrazolo[4,3-c]pyridin-6-yl)boronic acid](/img/structure/B11919851.png)
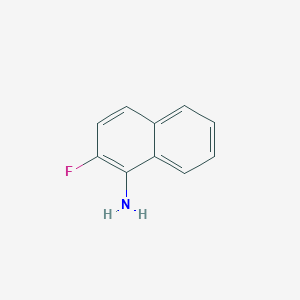


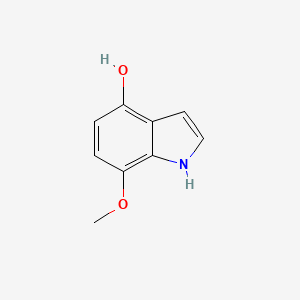
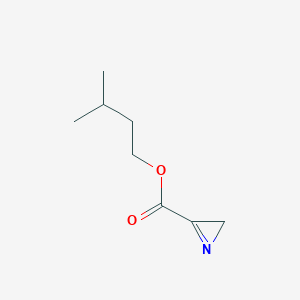
![2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine](/img/structure/B11919879.png)
![2H-Imidazo[4,5-D]oxazolo[5,4-B]pyridine](/img/structure/B11919895.png)
